Acetylalanylalanine

Descripción general

Descripción

Synthesis Analysis

The synthesis of Acetylalanylalanine involves biochemical processes that can be studied through the activity of specific enzymes and reactions. For instance, N-Acetylalanine aminopeptidase is an enzyme identified in human erythrocytes, capable of liberating N-acetylalanine from N-acetylalanine peptides with high specificity, hinting at a potential pathway for Acetylalanylalanine synthesis or modification in biological systems (Schoenberger & Tschesche, 1981).

Molecular Structure Analysis

Studies on Acetylalanylalanine's molecular structure include theoretical and experimental approaches to understand its conformational landscape and structural characteristics. For example, research has been conducted on the conformational landscape and vibrational properties of N-acetylalanine, providing insights into the stable conformations and intramolecular H-bonding that could be relevant for Acetylalanylalanine (Boeckx & Maes, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of Acetylalanylalanine can be inferred from studies on similar compounds. For example, the synthesis and characterization of per-O-acetylated aldohexopyranosyl cyanides provide insights into the stereochemical outcomes of reactions involving acyl groups and cyanides, which could be relevant to understanding Acetylalanylalanine's chemical behavior (Myers & Lee, 1984).

Physical Properties Analysis

The physical properties of Acetylalanylalanine, such as solubility, melting point, and stability, can be deduced from studies on acyl cyanides and related compounds. For instance, research on the structure of acetyl cyanide by gas electron diffraction provides valuable information on bond lengths and angles that could influence Acetylalanylalanine's physical properties (Sugie & Kuchitsu, 1974).

Chemical Properties Analysis

The chemical properties of Acetylalanylalanine, such as reactivity with other molecules and stability under various conditions, can be studied through the synthesis and reactions of related compounds. For example, the palladium-catalyzed reaction of acetyl oximes with isocyanides for the synthesis of 2H-pyrrol-2-imines sheds light on potential reactive pathways and the stability of acetyl groups in complex molecules (Senadi et al., 2017).

Aplicaciones Científicas De Investigación

Metabolic Intermediate and Second Messenger : Acetyl-CoA, closely related to acetylalanylalanine, plays a crucial role in cellular catabolism and anabolism. It acts as a metabolic intermediate and second messenger, influencing key cellular processes like energy metabolism, mitosis, and autophagy (Pietrocola et al., 2015).

Biocompatible Interfaces for Biosensors : N-acetylalanine monolayers self-assemble on silver surfaces, serving as biocompatible functional interfaces for biosensors. These interfaces adsorb through imine, carboxylate, and amide groups (Yang et al., 2007).

Enhancing NMR Spectra of Biomolecules : Acetic anhydride, another related compound, enhances the nuclear magnetic resonance (NMR) spectra of biomolecules, enabling faster and higher-resolution metabolic evaluations, which are crucial for clinical information (Wilson et al., 2009).

Understanding of Neuronal Receptors : Research on nicotine contributes to our understanding of neuronal nicotinic acetylcholine receptors, aiding in smoking cessation and treating various medical diseases (Heishman et al., 1997).

Nutritive Value and Uptake in Biology : Acetylated peptides, such as acetylalanylalanine, do not affect the uptake of peptides from the small intestine in sheep, and their nutritive value in rats was determined by measuring their growth potential (Wallace et al., 1998).

Treating Psychiatric Disorders : N-acetylcysteine shows promising results in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, with potential therapeutic potential beyond antioxidant effects (Dean et al., 2011).

Vestibular Disorders Treatment : Acetyl-DL-leucine may help reduce acute vestibular disorders by restoring normal membrane potentials in central vestibular neurons (Vibert & Vidal, 2001).

Water Chlorination and Disinfection : Amide nitrogen in water chlorination modifies the chemical behavior of chlorine during water disinfection, as evidenced in aqueous acetylated glycine, alanine, and alanylalanylalanine (Jensen et al., 1999).

Conformational Studies : N-acetylalanine has three stable conformations, one containing an intramolecular H-bond, and experimental values for rotamerization constants are in agreement with theoretical predictions (Boeckx & Maes, 2012).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as n-acetylalanine, interact with enzymes like aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as diabetic neuropathy .

Mode of Action

For instance, N-Acetylalanine is thought to donate an acetyl group during fatty acid metabolism, aiding in the transport of fatty acids into the mitochondrial matrix where fatty acid metabolism occurs .

Action Environment

The action, efficacy, and stability of Acetylalanylalanine could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. For instance, the stability of Acetylalanylalanine could be affected by exposure to heat or certain chemicals

Propiedades

IUPAC Name |

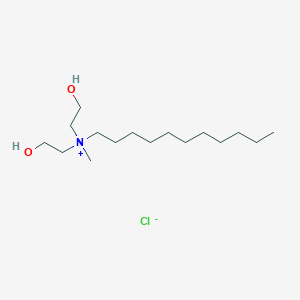

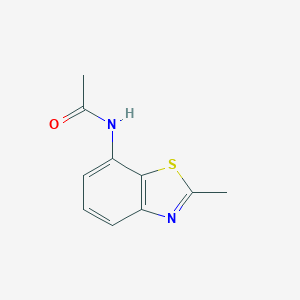

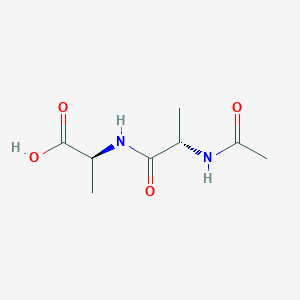

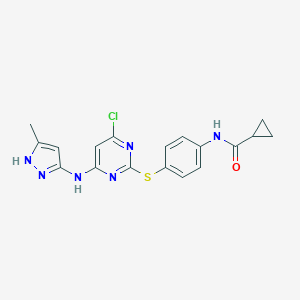

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZMSEWWBGCBFM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173808 | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylalanylalanine | |

CAS RN |

19245-87-5, 19993-26-1 | |

| Record name | N-Acetyl-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of N-Acetylalanylalanine in mammals?

A1: N-Acetylalanylalanine is found as the N-terminal amino acid sequence in certain proteins within mammals. For instance, research has identified it as the N-terminal sequence for all four subunits of the M4 isozyme of lactate dehydrogenase in rat liver. This modification is significant because it blocks the N-terminus, preventing further reactions and potentially influencing protein folding, stability, and function.

Q2: How does N-Acetylalanylalanine behave in the presence of presolvated electrons in aqueous solutions?

A2: Research using electron spin resonance (ESR) spectroscopy and DFT calculations show that in a 7.5 M LiCl-D2O aqueous glass at 77 K, presolvated electrons interact with N-Acetylalanylalanine methyl ester primarily by cleaving the carboxyl ester group, producing methyl radicals. This suggests the ester linkage possesses a substantial electron affinity, providing sufficient energy to overcome the reaction barrier and leading to bond dissociation.

Q3: Is there an enzyme capable of specifically cleaving N-Acetylalanylalanine from peptides?

A3: Yes, an enzyme called N-Acetylalanylalanine aminopeptidase has been isolated from the cytosol of human erythrocytes. This enzyme demonstrates high specificity for cleaving N-Acetylalanylalanine from the N-terminus of peptides. Interestingly, this activity was not found in the cytosolic compartment of highly purified human leucocytes.

Q4: What analytical techniques are used to study and characterize N-Acetylalanylalanine?

A4: Several analytical techniques are employed to study N-Acetylalanylalanine. These include:

- Amino-terminal analysis: This technique, often using reagents like fluorodinitrobenzene, helps identify and quantify free amino-terminal residues in peptides and proteins.

- Electron Spin Resonance (ESR) Spectroscopy: ESR helps to detect and characterize free radicals generated in chemical reactions, providing insights into reaction mechanisms.

- Density Functional Theory (DFT) Calculations: DFT calculations provide theoretical insights into molecular structures, energies, and reaction pathways, complementing experimental findings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)